4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with bromine atoms at the 4 and 7 positions
Mechanism of Action
Target of Action
Similar compounds have been reported to target the c-met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles (alcohols, amines, and thiols) .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, including those involved in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
It’s known that the compound can be used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (opv) devices .
Action Environment
The action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be influenced by environmental factors. For instance, the reaction of the compound in an aprotic dipolar solvent (DMF) was facilitated and occurred much faster than in a less polar organic solvent (chloroform) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be synthesized through a diazotization reaction. One common method involves the reaction of 2,5-dibromopyridine-3,4-diamine with sodium nitrite in the presence of hydrochloric acid at 0°C. The reaction mixture is stirred for a specific duration, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used in the diazotization reaction for synthesis.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
Substituted Triazolopyridines: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of organic materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features.
1H-1,2,3-Triazolo[4,5-b]pyridine: A related compound with a different substitution pattern.
Uniqueness
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at the 4 and 7 positions, which allows for specific reactivity and potential applications in various fields. Its ability to undergo substitution and coupling reactions makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
4,7-dibromo-2H-triazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXBZHGMGKEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.